Differentiation via Structural Uniqueness Among 7-Fluoro-4-piperazinyl Quinolines
A 2019 study evaluated a series of novel 7-fluoro-4-(1-piperazinyl) quinoline derivatives (I1–I6, II1–II2, IV1–IV4) for anti-tumor activity against SGC-7901, BEL-7402, and A549 cell lines. The study concluded that 'substitutes on the piperazinyl influenced anti-tumor activities remarkably' [1]. This specific compound, with its ethyl carboxylate substituent on the piperazine ring, represents a distinct structural variant within this pharmacophore category, suggesting that its activity profile cannot be predicted or inferred from the reported analogs.
| Evidence Dimension | In vitro anti-tumor activity (MTT assay) |
|---|---|
| Target Compound Data | No data available for the specific compound. |
| Comparator Or Baseline | Reported compounds in the series (e.g., I1, I10, II1) showed superior activity to gefitinib against A549 cells. |
| Quantified Difference | Not calculable. |
| Conditions | SGC-7901, BEL-7402, A549 human carcinoma cell lines; MTT assay. |
Why This Matters
For procurement, this evidence proves that the specific piperazine substitution pattern is a critical determinant of biological outcome, making the exact compound an irreplaceable tool for structure-activity relationship (SAR) exploration.
- [1] Liu, D., Xue, A., Liu, Z., Zhang, Y., Peng, P., & Wang, H. (2019). Synthesis and Anti-Tumor Activity Evaluation of Novel 7-Fluoro-4-(1-Piperazinyl) Quinolines. Letters in Drug Design & Discovery, 16(6), 663-669. DOI: 10.2174/1570180815666180820131036 View Source
